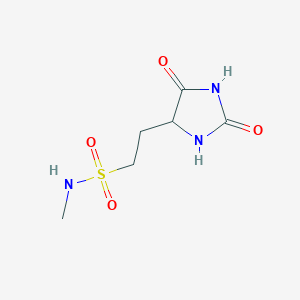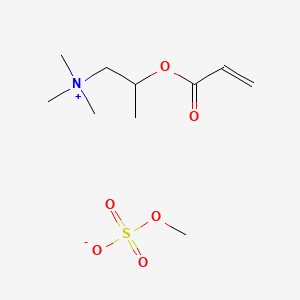
3-Iodo-L-tyrosine calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-L-tyrosine calcium is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an iodine atom at the third position of the benzene ring in the tyrosine molecule. It is primarily known for its role as an intermediate in the synthesis of thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-L-tyrosine typically involves the iodination of L-tyrosine. This process can be carried out using iodine and an oxidizing agent, such as sodium iodate or hydrogen peroxide, under acidic conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-L-tyrosine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and quality control ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodotyrosine or other iodinated derivatives.
Reduction: Reduction reactions can remove the iodine atom, reverting the compound back to L-tyrosine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide or ammonia can facilitate substitution reactions.
Major Products Formed
Diiodotyrosine: Formed through further iodination.
L-Tyrosine: Formed through reduction.
Various substituted tyrosines: Formed through substitution reactions.
Scientific Research Applications
3-Iodo-L-tyrosine calcium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex iodinated compounds.
Biology: Employed in studies of thyroid hormone synthesis and metabolism.
Medicine: Investigated for its potential role in treating thyroid-related disorders and as a diagnostic tool for thyroid function.
Industry: Utilized in the production of iodinated contrast agents for medical imaging.
Mechanism of Action
The primary mechanism of action of 3-Iodo-L-tyrosine involves its role as an intermediate in thyroid hormone synthesis. It inhibits the enzyme tyrosine hydroxylase, which catalyzes the formation of levodopa (L-DOPA) from tyrosine. This inhibition affects the production of neurotransmitters like dopamine, which has implications for neurological research .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-L-tyrosine: Another iodinated derivative of L-tyrosine, involved in thyroid hormone synthesis.
3-Iodothyronamine: A metabolite of thyroid hormones with distinct biological activities.
3,5,3’-Triiodothyronine (T3): An active thyroid hormone derived from iodinated tyrosines.
Uniqueness
3-Iodo-L-tyrosine calcium is unique due to its specific inhibition of tyrosine hydroxylase and its role as a precursor in thyroid hormone synthesis. Its ability to modulate dopamine levels also sets it apart from other iodinated tyrosines .
Properties
CAS No. |
7681-60-9 |
|---|---|
Molecular Formula |
C8H7CaINO3+ |
Molecular Weight |
332.13 g/mol |
IUPAC Name |
calcium;2-amino-2-(4-hydroxy-3-iodophenyl)acetate |
InChI |
InChI=1S/C8H8INO3.Ca/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+2/p-1 |
InChI Key |
ZEXUVOVLENOFRC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)[O-])N)I)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)

![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)






